molecular formula C13H10FN3O3 B1679448 Flumazenil acid CAS No. 84378-44-9

Flumazenil acid

Cat. No. B1679448
CAS RN: 84378-44-9
M. Wt: 275.23 g/mol
InChI Key: SFVXVWJBSJCRJO-UHFFFAOYSA-N
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Patent
US04352818

Procedure details

A solution of 3.03 g (10 mmol) of ethyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]-benzodiazepine-3-carboxylate and 0.44 g (11 mmol) of sodium hydroxide in 20 ml of ethanol and 10 ml of water is heated to boiling under reflux for 30 minutes. Subsequently, the mixture is treated with 11 ml of 1 N hydrochloric acid and concentrated to half of the volume. The precipitated crystals are filtered off under suction and dried. There is obtained 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid of decomposition point 279°.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]3[CH:12]=[N:13][C:14]([C:15]([O:17]CC)=[O:16])=[C:10]3[CH2:9][N:8]([CH3:20])[C:7](=[O:21])[C:6]=2[CH:22]=1.[OH-].[Na+].Cl>C(O)C.O>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]3[CH:12]=[N:13][C:14]([C:15]([OH:17])=[O:16])=[C:10]3[CH2:9][N:8]([CH3:20])[C:7](=[O:21])[C:6]=2[CH:22]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.03 g
Type
reactant
Smiles
FC=1C=CC2=C(C(N(CC=3N2C=NC3C(=O)OCC)C)=O)C1
Name
Quantity
0.44 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to half of the volume
FILTRATION
Type
FILTRATION
Details
The precipitated crystals are filtered off under suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC2=C(C(N(CC=3N2C=NC3C(=O)O)C)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.